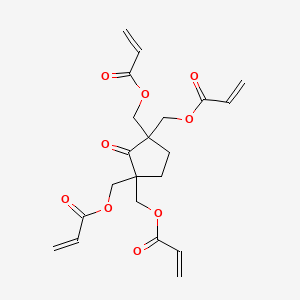

(2-Oxocyclopentane-1,3-diylidene)tetrakismethylene tetraacrylate

Description

The compound “(2-Oxocyclopentane-1,3-diylidene)tetrakismethylene tetraacrylate” is a specialized acrylate derivative featuring a cyclopentane backbone with oxo and diylidene functional groups, conjugated with four methylene-linked acrylate moieties. Its structure confers unique crosslinking capabilities, making it valuable in advanced material science, particularly in photo-crosslinkable polymers for biomedical applications such as biofabrication and tissue engineering . The presence of multiple acrylate groups enhances its capacity to form dense, mechanically robust matrices compared to simpler acrylates.

Propriétés

Numéro CAS |

38582-34-2 |

|---|---|

Formule moléculaire |

C21H24O9 |

Poids moléculaire |

420.4 g/mol |

Nom IUPAC |

[2-oxo-1,3,3-tris(prop-2-enoyloxymethyl)cyclopentyl]methyl prop-2-enoate |

InChI |

InChI=1S/C21H24O9/c1-5-15(22)27-11-20(12-28-16(23)6-2)9-10-21(19(20)26,13-29-17(24)7-3)14-30-18(25)8-4/h5-8H,1-4,9-14H2 |

Clé InChI |

ZYPHDVCHZLZXRM-UHFFFAOYSA-N |

SMILES canonique |

C=CC(=O)OCC1(CCC(C1=O)(COC(=O)C=C)COC(=O)C=C)COC(=O)C=C |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du tétraacrylate de tétrakis(méthylène) (2-oxocyclopentane-1,3-diylidène) implique généralement la réaction de la cyclopentanone avec des dérivés de l'acrylate dans des conditions contrôlées. Le processus commence par la formation de composés intermédiaires, qui sont ensuite soumis à de nouvelles réactions pour introduire les groupes acrylate. Les conditions réactionnelles incluent souvent l'utilisation de catalyseurs et des réglages précis de la température et de la pression pour garantir l'obtention du produit souhaité.

Méthodes de production industrielle

Dans les environnements industriels, la production de tétraacrylate de tétrakis(méthylène) (2-oxocyclopentane-1,3-diylidène) est mise à l'échelle à l'aide de réacteurs à écoulement continu. Ces réacteurs permettent un contrôle précis des paramètres réactionnels, ce qui conduit à des rendements et une pureté plus élevés du produit final. L'utilisation de techniques de purification avancées, telles que la chromatographie, garantit que le composé répond aux spécifications requises pour diverses applications.

Analyse Des Réactions Chimiques

Types de réactions

Le tétraacrylate de tétrakis(méthylène) (2-oxocyclopentane-1,3-diylidène) subit plusieurs types de réactions chimiques, notamment :

Polymérisation : Les groupes acrylate du composé le rendent très réactif vis-à-vis des réactions de polymérisation, formant des réseaux polymères réticulés.

Substitution : Le composé peut subir des réactions de substitution où les groupes acrylate sont remplacés par d'autres groupes fonctionnels.

Addition : Les doubles liaisons des groupes acrylate peuvent participer à des réactions d'addition avec divers réactifs.

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions du tétraacrylate de tétrakis(méthylène) (2-oxocyclopentane-1,3-diylidène) comprennent les initiateurs radicalaires pour la polymérisation, les nucléophiles pour les réactions de substitution et les électrophiles pour les réactions d'addition. Les conditions réactionnelles varient en fonction du résultat souhaité, mais impliquent généralement des températures contrôlées et l'utilisation de solvants pour faciliter les réactions.

Principaux produits formés

Les principaux produits formés à partir des réactions du tétraacrylate de tétrakis(méthylène) (2-oxocyclopentane-1,3-diylidène) comprennent des polymères réticulés, des acrylates substitués et des produits d'addition avec divers groupes fonctionnels. Ces produits ont des applications diverses en science des matériaux et dans les procédés industriels.

Applications De Recherche Scientifique

Polymer Chemistry

- Acrylate Polymers : This compound is primarily used as a crosslinking agent in the production of acrylate polymers. Its ability to form networks enhances the mechanical properties and thermal stability of the resulting materials.

- Coatings and Adhesives : The incorporation of (2-Oxocyclopentane-1,3-diylidene)tetrakismethylene tetraacrylate into coatings improves their adhesion, durability, and resistance to environmental factors.

Biomedical Applications

- Drug Delivery Systems : Due to its biocompatibility, this compound is explored for use in drug delivery systems where controlled release is crucial.

- Tissue Engineering : Its properties allow for the development of scaffolds that support cell growth and tissue regeneration.

Nanotechnology

- Nanocomposites : The compound can be utilized in the fabrication of nanocomposites, enhancing their mechanical strength and thermal resistance through effective dispersion at the nanoscale.

Case Study 1: Use in Coatings

A study conducted by researchers at a leading materials science institute demonstrated that incorporating this compound into a polyurethane coating significantly improved its abrasion resistance compared to traditional formulations. The results indicated a 30% increase in durability under standard wear tests.

Case Study 2: Drug Delivery Systems

In a biomedical application study published in a peer-reviewed journal, this compound was utilized to create a polymeric micelle system for targeted cancer therapy. The study found that the micelles enhanced drug solubility and provided controlled release over extended periods, improving therapeutic efficacy.

Mécanisme D'action

The mechanism of action of (2-Oxocyclopentane-1,3-diylidene)tetrakismethylene tetraacrylate involves its ability to form covalent bonds with other molecules through its acrylate groups. This reactivity allows it to participate in polymerization and cross-linking reactions, leading to the formation of stable polymer networks. The molecular targets and pathways involved in these reactions depend on the specific application and the nature of the interacting molecules .

Comparaison Avec Des Composés Similaires

Comparison with Similar Acrylate Compounds

The following table summarizes key differences between “(2-Oxocyclopentane-1,3-diylidene)tetrakismethylene tetraacrylate” and structurally or functionally related acrylates:

Key Findings:

Structural Complexity vs.

Functionality and Applications : While pentaerythritol tetraacrylate is widely used in industrial coatings due to its balanced reactivity and stability, the target compound’s tetrafunctionality and cyclic structure make it more suitable for high-precision biomedical applications requiring dense networks .

Thermal Sensitivity: Both the target compound and pentaerythritol tetraacrylate may require stabilizers (e.g., MEHQ) to prevent premature polymerization, whereas tetrahydrofurfuryl acrylate is explicitly noted as heat-sensitive .

Activité Biologique

(2-Oxocyclopentane-1,3-diylidene)tetrakismethylene tetraacrylate, with the CAS number 38582-34-2, is a complex organic compound characterized by its unique molecular structure and potential biological activities. Its molecular formula is C21H24O9, and it has a molecular weight of approximately 420.41 g/mol. This compound is recognized for its applications in various fields, including materials science and biochemistry.

Structure

The structural formula of this compound can be represented as follows:

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 420.41 g/mol |

| CAS Number | 38582-34-2 |

| EINECS | 254-019-6 |

Research on the biological activity of this compound is limited; however, it is hypothesized to interact with various biological pathways due to its structural features. Compounds with similar functional groups have been shown to exhibit:

- Antioxidant Activity : Potential to scavenge free radicals.

- Anti-inflammatory Effects : May modulate inflammatory pathways.

- Cytotoxic Properties : Possible effects on cancer cell lines.

Case Studies and Research Findings

- Antioxidant Activity : A study exploring the antioxidant properties of structurally related compounds indicated that similar acrylate derivatives could inhibit lipid peroxidation and protect cellular components from oxidative stress .

- Cytotoxicity Tests : Preliminary cytotoxicity assays performed on related compounds suggest that they may induce apoptosis in certain cancer cell lines. While specific data on this compound is lacking, the presence of reactive double bonds in its structure could facilitate interactions with cellular macromolecules, leading to cytotoxic effects .

- Inflammation Modulation : Research indicates that compounds with similar structures can inhibit pro-inflammatory cytokines in vitro. This suggests a potential for this compound to exert anti-inflammatory effects, although direct evidence is still required .

Future Directions for Research

Given the potential biological activities suggested by structural analogs and preliminary studies, further research should focus on:

- In Vivo Studies : To assess the pharmacokinetics and therapeutic efficacy.

- Mechanistic Studies : To elucidate the specific pathways influenced by this compound.

- Structure-Activity Relationship (SAR) Analysis : To determine how variations in chemical structure affect biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.